molecular formula C20H24O3S B14531371 S-(4-Ethoxyphenyl) 4-(pentyloxy)benzene-1-carbothioate CAS No. 62525-80-8

S-(4-Ethoxyphenyl) 4-(pentyloxy)benzene-1-carbothioate

Cat. No.: B14531371
CAS No.: 62525-80-8
M. Wt: 344.5 g/mol
InChI Key: ZBDVQCSBEOOHJM-UHFFFAOYSA-N
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Description

S-(4-Ethoxyphenyl) 4-(pentyloxy)benzene-1-carbothioate: is an organic compound with the molecular formula C20H24O3S. It is a member of the carbothioate family, which are esters of thiocarboxylic acids. This compound is characterized by the presence of ethoxy and pentyloxy groups attached to a benzene ring, making it a polysubstituted benzene derivative .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(4-Ethoxyphenyl) 4-(pentyloxy)benzene-1-carbothioate typically involves the reaction of 4-ethoxyphenol with 4-pentyloxybenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then treated with thiocarboxylic acid to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

S-(4-Ethoxyphenyl) 4-(pentyloxy)benzene-1-carbothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

S-(4-Ethoxyphenyl) 4-(pentyloxy)benzene-1-carbothioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of S-(4-Ethoxyphenyl) 4-(pentyloxy)benzene-1-carbothioate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-(4-Ethoxyphenyl) 4-(pentyloxy)benzene-1-carbothioate is unique due to its specific combination of ethoxy and pentyloxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

62525-80-8

Molecular Formula

C20H24O3S

Molecular Weight

344.5 g/mol

IUPAC Name

S-(4-ethoxyphenyl) 4-pentoxybenzenecarbothioate

InChI

InChI=1S/C20H24O3S/c1-3-5-6-15-23-18-9-7-16(8-10-18)20(21)24-19-13-11-17(12-14-19)22-4-2/h7-14H,3-6,15H2,1-2H3

InChI Key

ZBDVQCSBEOOHJM-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)OCC

Origin of Product

United States

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